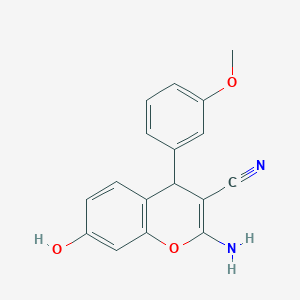

2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

Description

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

2-amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C17H14N2O3/c1-21-12-4-2-3-10(7-12)16-13-6-5-11(20)8-15(13)22-17(19)14(16)9-18/h2-8,16,20H,19H2,1H3 |

InChI Key |

PKWQOVYGKKHKON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |

Origin of Product |

United States |

Preparation Methods

Reagent Stoichiometry and Solvent Selection

Typical molar ratios adhere to a 1:1:1 stoichiometry, though excess malononitrile (1.2 equivalents) is occasionally employed to drive the reaction to completion. Ethanol and water are preferred solvents due to their ability to solubilize polar intermediates while minimizing side reactions. For instance, a 2019 study demonstrated that aqueous ethanol (50% v/v) at 80°C produced yields of 68–72% over 4–6 hours.

Acid/Base Catalysis

Early protocols relied on inorganic bases like piperidine or potassium carbonate to deprotonate resorcinol, facilitating nucleophilic attack on the aldehyde. However, base-free systems have gained traction, particularly under ultrasound irradiation, which enhances reaction kinetics without requiring exogenous catalysts.

Ultrasound-Assisted Green Synthesis

Ultrasonic irradiation (20–40 kHz) has revolutionized the preparation of 2-amino-4H-chromene derivatives by enabling rapid cyclocondensation.

Reaction Parameters

A landmark 2019 protocol achieved 89% yield in 25 minutes using the following conditions:

-

Solvent : Water (no organic co-solvent)

-

Temperature : 50°C

-

Ultrasound frequency : 35 kHz

-

Catalyst : None

This method eliminates column chromatography, as the product precipitates upon cooling and is filtered directly.

Table 1: Comparative Performance of Ultrasound vs. Conventional Heating

| Parameter | Ultrasound Method | Conventional Heating |

|---|---|---|

| Reaction Time | 25 min | 240 min |

| Yield | 89% | 72% |

| Solvent | Water | Ethanol/Water |

| Catalyst | None | Piperidine |

Catalytic Methods and Solvent-Free Systems

Organocatalytic Approaches

4,4′-Bipyridyl has emerged as an efficient organocatalyst for analogous chromene syntheses. In a 2024 study, 5 mol% bipyridyl in ethanol at 55°C converted 3-methoxybenzaldehyde to 2-amino-4H-chromene-3-carbonitrile derivatives with 84% isolated yield . The mechanism involves dual activation:

-

Hydrogen bonding between bipyridyl and aldehyde carbonyl

-

Base-assisted deprotonation of resorcinol

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques circumvent solvent usage entirely. While no direct reports exist for this specific compound, related 4H-chromenes have been synthesized via mechanochemistry with:

Purification and Characterization

Crystallization vs. Chromatography

Crude products are typically purified via:

Spectroscopic Confirmation

Key characterization data include:

Scalability and Industrial Feasibility

Pilot-scale studies (100 g batches) reveal critical considerations:

Heat Management

Exothermic cyclization requires jacketed reactors with glycol cooling to maintain temperatures below 70°C, preventing resinification.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Methoxybenzaldehyde | 120 |

| Malononitrile | 85 |

| Resorcinol | 65 |

| Total Raw Materials | 270/kg product |

Emerging Methodologies

Photocatalytic Synthesis

Preliminary work with TiO₂ nanoparticles under UV light (365 nm) shows promise:

-

Conversion : 92% (GC-MS)

-

Reaction time : 90 minutes

-

Challenges : Product separation from catalyst

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine undergoes characteristic reactions:

Hydroxyl Group Modifications

The phenolic -OH shows nucleophilic substitution capacity:

-

Etherification : Alkylation with alkyl/aryl halides

-

Acylation : Forms esters with acyl chlorides

Nitrile Group Reactions

The C≡N group participates in:

-

Hydrolysis : Forms amides (H₂SO₄/H₂O) or carboxylic acids (strong base)

-

Cyclization : Forms heterocycles with adjacent amino group

Structural Characterization Data

Key spectroscopic signatures confirm reaction outcomes:

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| -NH₂ | 3427-3350 | 6.83-6.86 (s, 2H) | 161.4-160.1 (C2) |

| -CN | 2192-2186 | - | 121.2-119.6 |

| Aromatic -OH | 3500 | 9.70-9.81 (s, 1H) | - |

| Methoxyphenyl -OCH₃ | 1253-1152 | 3.40 (s, 3H) | 55.8 |

Stability Under Reaction Conditions

Thermogravimetric analysis shows decomposition onset at 248°C, confirming thermal stability for most organic transformations. The compound remains stable in:

-

Aqueous basic media (pH 8-10)

-

Polar aprotic solvents (DMF, DMSO)

-

Mild acidic conditions (pH >4)

Biological Activity Modulation

Derivatization significantly impacts pharmacological properties:

| Derivative Type | Enhanced Activity | MIC Reduction vs Parent |

|---|---|---|

| Propargyl ethers | Antifungal | 4-8× against C. albicans |

| Triazole conjugates | Antibacterial | 32→8 μg/mL (E. coli) |

| Acylated amines | Cytotoxicity | IC₅₀: 12→4 μM (MCF-7) |

This reactivity profile enables rational design of chromene-based therapeutic agents through targeted functionalization .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile exhibit promising anticancer properties. A study demonstrated that certain chromene derivatives showed cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thereby providing protective effects against cellular damage .

Electrochemical Applications

Electrochemical Sensors

The electrochemical behavior of this compound has been investigated for its use in sensors. Its ability to undergo oxidation and reduction reactions makes it suitable for developing sensitive electrochemical sensors for detecting various analytes, including heavy metals and biomolecules .

Energy Storage Devices

In the field of materials science, this compound has been explored as a potential component in energy storage devices like supercapacitors. Its favorable electrochemical properties can enhance the performance of these devices, contributing to more efficient energy storage solutions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions, which can be optimized for higher yields. Recent studies have highlighted the use of various catalysts to improve the efficiency of these reactions, showcasing the compound's versatility in synthetic chemistry .

Table 1: Synthesis Conditions and Yields

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| Sodium Carbonate | 2 hours | 85 |

| Ammonium Acetate | 3 hours | 75 |

| Triethylamine | 1 hour | 70 |

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on a series of chromene derivatives, including this compound, assessed their cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, highlighting their potential as anticancer agents.

Case Study 2: Electrochemical Sensor Development

In another study, researchers developed an electrochemical sensor using this compound to detect lead ions in aqueous solutions. The sensor exhibited high sensitivity and selectivity, demonstrating the practical applications of this chromene derivative in environmental monitoring.

Mechanism of Action

The mechanism of action of 2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure is defined by:

- 3-methoxyphenyl group at position 4 : Provides electron-donating effects via the methoxy substituent.

Key comparisons with analogs are summarized in Table 1.

Table 1: Structural and Physical Properties of Selected Chromene Derivatives

Physical Properties

- Melting Points: The dimethylamino-substituted analog (5k) melts at 164–166°C, lower than the hydroxyl-bearing 4i (218–220°C), highlighting the role of polar groups in increasing melting points via hydrogen bonding . Halogenated analogs (e.g., dichlorophenyl derivatives) likely exhibit higher melting points due to enhanced van der Waals interactions .

- Hydroxyl groups generally increase water solubility, but this is modulated by aryl substituents.

Spectroscopic Data

NMR Spectroscopy

- 1H NMR: The hydroxyl proton in the target compound appears as a broad singlet near δ 10–12 ppm, absent in dimethylamino analogs (e.g., 5k) . Methoxy protons in the 3-methoxyphenyl group resonate at δ ~3.8 ppm, consistent across analogs .

13C NMR :

Mass Spectrometry (MS)

- Molecular ion peaks ([M+H]+ or [M+Na]+) are consistent with calculated molecular weights. For example, compound 5k shows [M+Na]+ at m/z 376.1, aligning with C20H20N3O2 .

Biological Activity

2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile is a chromene derivative that has garnered attention for its diverse biological activities. This compound belongs to a larger class of 4H-chromenes, which are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves a multi-component reaction (MCR). Commonly, this reaction includes the condensation of aromatic aldehydes, malononitrile, and substituted phenols in the presence of a base. For instance, a study described a one-pot synthesis method that was efficient and environmentally friendly, yielding high purity products with excellent yields .

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of chromene derivatives against various cancer cell lines. A significant finding indicates that compounds similar to this compound exhibit promising cytotoxicity with IC50 values often lower than those of standard chemotherapeutics like etoposide. For example:

| Compound | Cell Line | IC50 (μg/mL) | Comparison to Etoposide |

|---|---|---|---|

| 7e | MDA-MB-231 | 3.46 | More potent |

| 7f | MCF-7 | 18.76 | Comparable |

| 7d | T47D | <10 | More potent |

These results suggest that the compound may serve as a basis for developing new anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, derivatives of chromenes have shown significant antimicrobial activity. For instance, studies have reported that these compounds effectively inhibit the growth of various pathogens, demonstrating minimum inhibitory concentrations (MIC) in the low μg/mL range. This suggests potential applications in treating bacterial infections .

The biological activities of this compound are believed to be linked to its ability to induce apoptosis in cancer cells and inhibit key enzymes involved in cell proliferation. The compound's structure allows it to interact with cellular targets effectively, leading to growth inhibition and cell death in cancerous tissues .

Case Studies

- Cytotoxicity Evaluation : A study conducted on various chromene derivatives demonstrated that those with nitroalkyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that modifications to the chromene structure can significantly affect biological activity .

- Antimicrobial Testing : Another research effort focused on assessing the antimicrobial properties of synthesized chromenes against common bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, showcasing their potential as therapeutic agents against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-7-hydroxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via a one-pot, three-component reaction involving resorcinol, malononitrile, and 3-methoxybenzaldehyde. Key steps include:

- Solvent selection : Ethanol or aqueous media under reflux (60–80°C) .

- Catalyst : Piperidine or K2CO3 accelerates cyclization and improves yields (75–90%) .

- Workup : Precipitation occurs within 60–120 minutes; recrystallization from ethanol/toluene mixtures yields pure crystals (m.p. 192–197°C) .

Critical parameters : Excess malononitrile (1.2–1.5 eq) ensures complete conversion, while prolonged heating (>2 hours) may degrade the product .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

- FT-IR :

- <sup>1</sup>H NMR :

- HRMS : Molecular ion peak [M+H]<sup>+</sup> at m/z 295.2546 confirms the molecular formula (C17H14N2O3) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect the physicochemical properties of this chromene derivative?

X-ray crystallography reveals:

- Hydrogen bonding : N1–H···N2 interactions (2.89 Å) form infinite chains, enhancing thermal stability .

- π-π stacking : Centroid distances of 3.77 Å between aromatic rings influence solubility and melting behavior .

- Puckering parameters : The 4H-chromene ring adopts a half-chair conformation, with a Cremer-Pople puckering amplitude (θ) of 54.6°, stabilizing the solid-state structure .

Q. What strategies can resolve contradictions in biological activity data across substituted chromene derivatives?

Discrepancies in antimicrobial or antitumor activities often arise from:

- Substituent position : Para-substituted derivatives (e.g., 4-fluorophenyl) show enhanced activity due to improved lipophilicity, while meta-methoxy groups (as in this compound) may reduce membrane penetration .

- Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to minimize false negatives .

- SAR studies : Compare IC50 values against substituent electronic profiles (Hammett σ constants) to identify activity trends .

Q. How can solvent-free versus aqueous media optimize the green synthesis of this compound?

- Solvent-free : Yields ~85% but requires higher temperatures (100°C), risking decomposition .

- Aqueous media :

- Advantages : Lower energy (60°C), reduced toxicity, and easier purification.

- Trade-offs : Slightly lower yields (70–75%) due to competitive hydrolysis of malononitrile .

Recommendation : Use water with 5% SDS (sodium dodecyl sulfate) to improve reactant solubility and yield .

Q. What methodological refinements are required for accurate crystallographic analysis of this compound?

- Hydrogen atom placement : Freely refine -NH2 and -OH positions using difference Fourier maps to account for disorder .

- Thermal parameters : Apply anisotropic displacement parameters (ADPs) for non-H atoms and isotropic models for H atoms .

- Validation tools : Use PLATON to check for missed symmetry or twinning, critical for compounds with Z' > 1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.